
N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide" is an organic molecule with unique chemical properties and potential applications in various scientific fields. Its structure features a furan ring, a hydroxypropyl group, and a sulfamoyl phenyl isobutyramide moiety, which contribute to its versatility and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide" typically involves multi-step organic synthesis. One common route includes:
Formation of 2,5-Dimethylfuran-3-yl intermediate: : Starting with 2,5-dimethylfuran, functional groups are introduced via electrophilic or nucleophilic substitution reactions.
Addition of Hydroxypropyl Group: : This can be achieved through the reaction of the intermediate with an appropriate epoxide under acidic or basic conditions.
Sulfamoylation: : The intermediate is reacted with sulfonamide reagents to introduce the sulfamoyl group.
Coupling with Phenyl Isobutyramide: : The final step involves the coupling of the functionalized intermediate with phenyl isobutyramide under amide bond-forming conditions, often using coupling reagents such as EDCI or HATU.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yields and purity. This often involves continuous flow reactions, advanced catalysis, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the furan ring.
Reduction: : Reduction reactions can alter the functional groups, particularly the nitro and sulfonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic ring and functional groups.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂, or other peroxides.
Reduction Reagents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Halogenating agents (Cl₂, Br₂), nucleophiles (amines, alcohols).
Major Products
The major products depend on the nature of the chemical reaction. For instance, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization.
Biology
It may play a role in designing biologically active molecules, including enzyme inhibitors or receptor ligands, given its structural components which mimic certain biomolecular motifs.
Medicine
Industry
Industrial applications could range from the production of high-value chemicals to materials science, where its unique properties are leveraged in the creation of advanced materials.
Mecanismo De Acción
The compound's mechanism of action involves interactions with specific molecular targets. For instance, the sulfamoyl group may interact with enzymes or proteins through hydrogen bonding and electrostatic interactions, influencing their activity. The furan ring can engage in π-π stacking with aromatic residues in protein active sites.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(N-(3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide
N-(4-(N-(3-(2,5-dimethylfuran-3-yl)sulfamoyl)phenyl)isobutyramide
N-(4-(N-(3-hydroxypropyl)sulfamoyl)phenyl)butyramide
Uniqueness
The presence of the 2,5-dimethylfuran-3-yl group sets this compound apart from similar molecules, providing unique chemical reactivity and potential biological activity. This makes it particularly interesting for further research and development.
There you go—a comprehensive deep dive into the world of "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide." Hope that satisfied your curiosity and more!
Propiedades
IUPAC Name |
N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-12(2)19(23)21-15-5-7-16(8-6-15)27(24,25)20-10-9-18(22)17-11-13(3)26-14(17)4/h5-8,11-12,18,20,22H,9-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGHCYSPXIRWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2685167.png)

![2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2685170.png)
![2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2685171.png)
![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2685172.png)
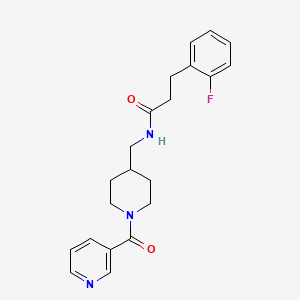
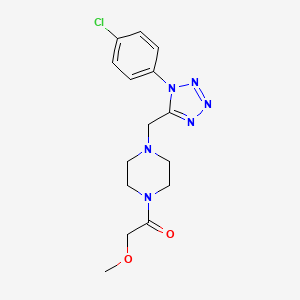
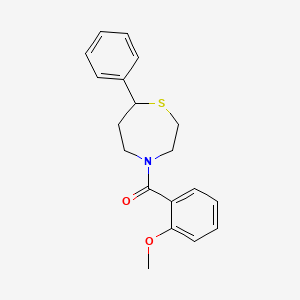
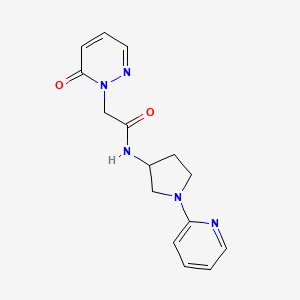
![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)
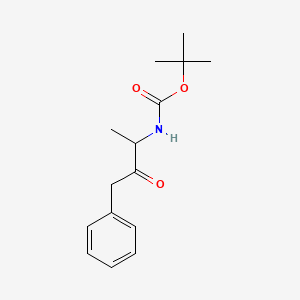
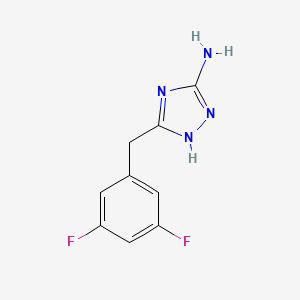
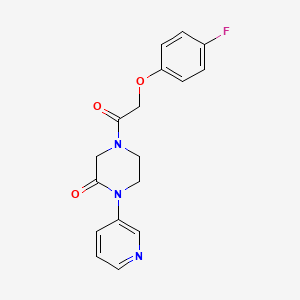
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)
